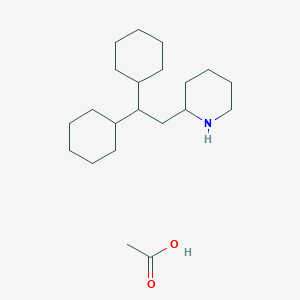
2-(2,2-Dicyclohexylethyl)piperidine acetate
Cat. No. B8500456
Key on ui cas rn:
65243-03-0
M. Wt: 337.5 g/mol
InChI Key: VGQFXTURKKZKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04191828
Procedure details


To a nitrogen-purged ten gallon autoclave is added a slurry of 400 g. of a 5 percent rhodium-on-carbon catalyst (Engelhard Industries) followed by a warm (50° C.) solution of glacial acetic acid and 4.0 kg (15.5 moles) of 2-(2,2-diphenylethenyl)pyridine. The charging system is rinsed using an additional 3.5 liters of glacial acetic acid. The system is purged with nitrogen and then hydrogen gas is introduced to a pressure of 40 atmospheres. The reaction mixture is stirred and heated to a temperature of about 115° C. Hydrogenation is continued at this temperature until no further hydrogen is taken up by the reaction mixture, usually a period of three to four hours. The reaction mixture is cooled to 30°-40° C. and the catalyst removed by filtration. The autoclave is rinsed several times with acetic acid which is then used to wash the catalyst. The combined filtrates are concentrated in vacuo to obtain an oily residue of 2-(2,2-dicyclohexylethyl)piperidine acetate.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]([OH:24])(=[O:23])[CH3:22]>>[C:21]([OH:24])(=[O:23])[CH3:22].[CH:1]1([CH:7]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][NH:10]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=CC1=NC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a nitrogen-purged ten gallon autoclave
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added a slurry of 400 g
|
WASH
|
Type
|
WASH
|
|
Details
|
The charging system is rinsed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system is purged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hydrogen gas is introduced to a pressure of 40 atmospheres
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is taken up by the reaction mixture, usually a period of three to four hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 30°-40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The autoclave is rinsed several times with acetic acid which
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates are concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O.C1(CCCCC1)C(CC1NCCCC1)C1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
